Methyl 6-dehydroabietate
CAS No.: 18492-76-7
Cat. No.: VC21059737
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18492-76-7 |
|---|---|
| Molecular Formula | C21H28O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |
| Standard InChI | InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |
| Standard InChI Key | GNEXBBYESLSHNT-HMXCVIKNSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
Introduction
Methyl 6-dehydroabietate is a chemical compound classified as a diterpenoid, specifically a derivative of dehydroabietic acid. Its molecular formula is , and it has a molecular weight of approximately 312.4 g/mol. This compound is notable for its presence in various coniferous trees, particularly within the resin of species such as Pinus densiflora and Torreya nucifera .
Structural Representation
The structural formula can be represented in various formats:
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IUPAC Name: methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate
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SMILES Notation: CC(C)C1=CC2=C(C=C1)[C@]3(CCCC@@(C)C(=O)OC)C
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InChIKey: GNEXBBYESLSHNT-HMXCVIKNSA-N
Biological Activities
Research has indicated that methyl 6-dehydroabietate exhibits several biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains and possess antifungal effects .
Synthesis and Applications
Methyl 6-dehydroabietate can be synthesized through various methods, often starting from natural sources or through chemical modifications of related compounds.
Synthetic Pathways
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Natural Extraction: Isolated from the resin of specific coniferous trees.
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Chemical Synthesis: Can be synthesized from dehydroabietic acid through esterification processes.
Applications
This compound has potential applications across multiple fields:
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Pharmaceuticals: Investigated for use in developing antimicrobial agents.
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Agriculture: Explored for its potential as a natural pesticide or fungicide.
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Cosmetics: Studied for incorporation into formulations due to its beneficial properties.
Research Findings
Recent studies have focused on the biological activities and potential therapeutic uses of methyl 6-dehydroabietate:
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